

An In-Depth Technical Guide to RG 6866: A 5-Lipoxygenase Inhibitor

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Compound of Interest

Compound Name: RG 6866

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Abstract

RG 6866 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are powerful mediators of inflammation. Identified as N-hydroxy-N-methyl-2-[4-(phenylmethoxy)phenyl]acetamide, **RG 6866** has demonstrated significant inhibitory activity both in vitro and in vivo, suggesting its potential as a therapeutic agent for inflammatory disorders. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **RG 6866**, including detailed experimental protocols and a visualization of its mechanism of action within the 5-lipoxygenase signaling pathway.

Chemical Structure and Properties

RG 6866, also known by its synonym N-methyl-4-benzyloxyphenylacetohydroxamic acid, is a hydroxamic acid derivative. Its chemical identity has been confirmed with the CAS Registry Number 120602-97-3.^[1]

Chemical Structure:

Table 1: Physicochemical Properties of **RG 6866**

Property	Value	Source
IUPAC Name	N-hydroxy-N-methyl-2-[4-(phenylmethoxy)phenyl]acetamide	[1]
Synonyms	N-methyl-4-benzyloxyphenylacetohydroxamic acid, Rev 6866	[1]
CAS Number	120602-97-3	[1]
Molecular Formula	C16H17NO3	[1]
Molecular Weight	271.31 g/mol	[1]
InChIKey	MYMPWMRYZURXNI-UHFFFAOYSA-N	[1]
H-Bond Donor Count	1	[1]
H-Bond Acceptor Count	3	[1]

Mechanism of Action and Signaling Pathway

RG 6866 exerts its pharmacological effects by inhibiting the enzyme 5-lipoxygenase. This enzyme is a critical component of the arachidonic acid cascade, responsible for the production of leukotrienes. By blocking 5-LOX, **RG 6866** effectively halts the synthesis of pro-inflammatory leukotrienes, such as Leukotriene C4 (LTC4), which are involved in the pathophysiology of various inflammatory diseases.[2]

The generation of leukotrienes from arachidonic acid is a multi-step process initiated by the activation of 5-LOX. **RG 6866** intervenes early in this pathway, preventing the formation of the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE), and consequently, the downstream leukotrienes.[2]

Figure 1: Mechanism of action of **RG 6866** in the 5-lipoxygenase pathway.

Biological Activity and Efficacy

Studies have demonstrated the potent inhibitory effects of **RG 6866** on 5-LOX activity in both cellular and whole-animal models.

Table 2: In Vitro and In Vivo Efficacy of **RG 6866**

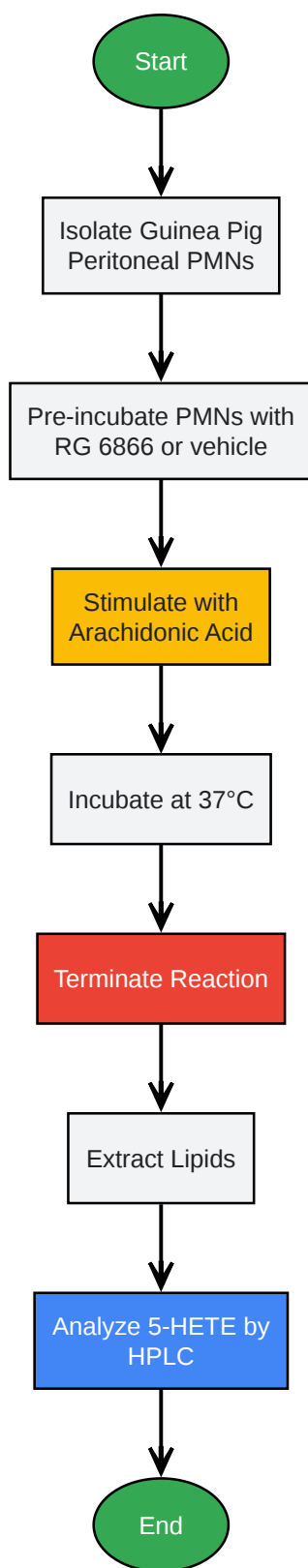
Assay	Model System	Endpoint	Result
In Vitro 5-LOX Inhibition	Isolated guinea pig peritoneal polymorphonuclear (PMN) cells	Inhibition of 5-HETE formation	IC50 = 0.20 μ M[2]
In Vitro 5-LOX Inhibition	Supernatant from PMNs	Inhibition of 5-HETE production	IC50 = 0.23 μ M[2]
In Vivo Leukotriene Inhibition	Actively sensitized guinea pigs	Inhibition of LTC4 formation	ED50 = 24.0 mg/kg (oral)[2]
In Vivo Anaphylaxis Model	Actively sensitized guinea pigs	Inhibition of antigen-induced systemic anaphylaxis and LTD4-dependent bronchoconstriction	Dose-dependent inhibition[2]
In Vivo Pulmonary Anaphylaxis	Actively sensitized guinea pigs	Inhibition of mortality	Significant inhibition at 50 mg/kg (intragastric) [2]

Experimental Protocols

The following are representative protocols for the key experiments cited. The specific details are based on the methods described in the primary literature for similar assays.

In Vitro 5-Lipoxygenase Inhibition Assay

This protocol outlines the measurement of 5-HETE (5-hydroxy-6,8,11,14-eicosatetraenoic acid) formation in isolated guinea pig peritoneal polymorphonuclear (PMN) cells.



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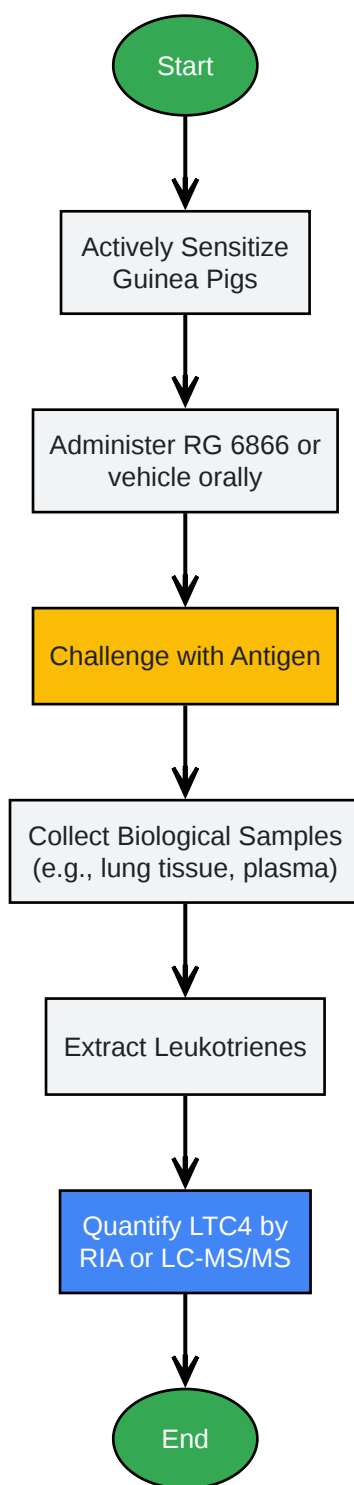
Figure 2: Experimental workflow for the in vitro 5-LOX inhibition assay.

Methodology:

- Isolation of PMNs: Guinea pig peritoneal PMNs are isolated using standard procedures involving peritoneal lavage.
- Pre-incubation: The isolated PMNs are pre-incubated with varying concentrations of **RG 6866** or a vehicle control for a specified period.
- Stimulation: The cells are then stimulated with a solution of arachidonic acid to initiate the 5-LOX pathway.
- Incubation: The reaction mixture is incubated at 37°C for a defined time to allow for the enzymatic conversion of arachidonic acid.
- Termination and Extraction: The reaction is terminated, and the lipids, including 5-HETE, are extracted from the cell suspension.
- Analysis: The amount of 5-HETE produced is quantified using High-Performance Liquid Chromatography (HPLC). The IC₅₀ value is calculated by determining the concentration of **RG 6866** that causes a 50% reduction in 5-HETE formation compared to the vehicle control.

In Vivo Inhibition of LTC₄ Formation

This protocol describes the assessment of **RG 6866**'s ability to inhibit the formation of Leukotriene C₄ (LTC₄) in an in vivo model of anaphylaxis in guinea pigs.



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Figure 3: Experimental workflow for the in vivo inhibition of LTC₄ formation.

Methodology:

- Sensitization: Guinea pigs are actively sensitized to an antigen (e.g., ovalbumin) to induce an immune response.
- Drug Administration: A specified dose of **RG 6866** or a vehicle control is administered orally to the sensitized animals.
- Antigen Challenge: After a defined period to allow for drug absorption, the animals are challenged with the antigen to induce an anaphylactic reaction and leukotriene production.
- Sample Collection: At a predetermined time point after the challenge, biological samples such as lung tissue or plasma are collected.
- Leukotriene Extraction and Quantification: Leukotrienes are extracted from the collected samples, and the concentration of LTC₄ is measured using a sensitive method such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS). The ED₅₀ value is determined as the dose of **RG 6866** that results in a 50% reduction in LTC₄ levels compared to the vehicle-treated group.

Conclusion

RG 6866 is a well-characterized inhibitor of 5-lipoxygenase with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its ability to potently block the production of pro-inflammatory leukotrienes highlights its potential for the development of novel anti-inflammatory therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of **RG 6866** and other 5-LOX inhibitors.

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References

- 1. RG 6866 (CAS No. 120602-97-3) Suppliers @ ChemicalRegister.com
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- 2. The inhibition of 5-lipoxygenase by RG 6866 - PubMed [pubmed.ncbi.nlm.nih.gov]
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